molecular formula C10H10N2O B1622092 Acetonitrile, (o-acetylanilino)- CAS No. 88203-04-7

Acetonitrile, (o-acetylanilino)-

Cat. No.: B1622092
CAS No.: 88203-04-7
M. Wt: 174.2 g/mol
InChI Key: QTNVPWDRZGZZMZ-UHFFFAOYSA-N
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Description

Acetonitrile, (o-acetylanilino)-, is an organic compound that features a nitrile group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetonitrile, (o-acetylanilino)-, typically involves the reaction of o-acetylaniline with acetonitrile under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often involving heating the reactants to a certain temperature to achieve the desired product.

Industrial Production Methods

Industrial production of acetonitrile, (o-acetylanilino)-, may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, (o-acetylanilino)-, can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into different oxidation states.

    Reduction: Reducing agents can be used to reduce the nitrile group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrile derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Acetonitrile, (o-acetylanilino)-, has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in biochemical assays and as a reagent in various biological experiments.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of acetonitrile, (o-acetylanilino)-, involves its interaction with molecular targets through its nitrile and aniline groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved. The compound’s effects are mediated by its ability to participate in nucleophilic and electrophilic reactions, influencing the behavior of other molecules in the system.

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile: A simpler nitrile compound with widespread use as a solvent and reagent in organic synthesis.

    Aniline: An aromatic amine that serves as a precursor to many industrial chemicals.

    Benzonitrile: Another nitrile compound with applications in organic synthesis and as a solvent.

Uniqueness

Acetonitrile, (o-acetylanilino)-, is unique due to the presence of both the nitrile and acetylaniline groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(2-acetylanilino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8(13)9-4-2-3-5-10(9)12-7-6-11/h2-5,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNVPWDRZGZZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236893
Record name Acetonitrile, (o-acetylanilino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88203-04-7
Record name Acetonitrile, (o-acetylanilino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088203047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, (o-acetylanilino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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